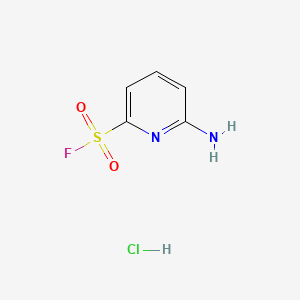
4-bromo-2-ethynyl-6-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-ethynyl-6-fluoroaniline (BEF) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile molecule due to its unique structure, which consists of a bromine atom, an ethynyl group, and a fluoroaniline group. BEF can be used in a variety of research settings, including organic synthesis, drug discovery, and material science.
科学研究应用
4-bromo-2-ethynyl-6-fluoroaniline has a wide range of applications in scientific research. It has been used extensively in the synthesis of organic compounds, as well as in the development of new drugs and materials. This compound is also used in the study of biochemical and physiological effects, and has been used in the development of new drugs to treat various diseases. In addition, this compound has been used in the study of the mechanism of action of various drugs, and in the development of new materials for use in the medical, industrial, and consumer sectors.
作用机制
The mechanism of action of 4-bromo-2-ethynyl-6-fluoroaniline is not yet fully understood. However, it is believed that the bromine atom in the molecule acts as an electron acceptor, while the ethynyl group acts as an electron donor. This interaction allows the molecule to interact with other molecules, such as proteins, and to modify their activity. In addition, the fluoroaniline group is believed to act as a catalyst, allowing the molecule to interact with other molecules in a more efficient manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with proteins and other molecules in the body, and to modify their activity. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects, and to be a potential treatment for neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-bromo-2-ethynyl-6-fluoroaniline in laboratory experiments include its low toxicity, its low cost, and its ability to interact with proteins and other molecules in the body. Additionally, this compound is a versatile molecule due to its unique structure, which allows for a variety of reactions and applications in the laboratory. However, this compound does have some limitations. For example, it can be difficult to synthesize in large quantities, and it can be difficult to control the reaction conditions in order to obtain the desired product.
未来方向
The future directions for the use of 4-bromo-2-ethynyl-6-fluoroaniline in scientific research are numerous. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, and to develop new drugs and materials based on its unique structure. Additionally, further research could be conducted to develop more efficient methods of synthesis, as well as to develop new applications for this compound in the medical, industrial, and consumer sectors. Finally, further research could be conducted to better understand the mechanism of action of this compound, and to develop new methods of drug delivery and drug targeting.
合成方法
The synthesis of 4-bromo-2-ethynyl-6-fluoroaniline is a multi-step process that involves the reaction of two starting materials, 4-bromo-2-ethynylbenzoic acid and 6-fluoroaniline. The two starting materials are reacted together in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out at room temperature and the reaction time can range from several hours to several days, depending on the desired yield.
属性
IUPAC Name |
4-bromo-2-ethynyl-6-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHGHNFNJLAHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)




